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Compound of Interest

Compound Name:
Methyl 3-(piperidin-4-

yl)propanoate hydrochloride

Cat. No.: B599415 Get Quote

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a piperidine derivative utilized in

pharmaceutical research and development.[1] Its unique structure, featuring a piperidine ring,

makes it a valuable compound for investigating potential biological activities, particularly those

involving the central nervous system.[1] As with any active pharmaceutical ingredient (API) or

intermediate, rigorous analytical characterization is essential to confirm its identity, purity, and

quality. This document provides detailed protocols for the characterization of Methyl 3-
(piperidin-4-yl)propanoate hydrochloride using a suite of standard analytical techniques,

including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance

(NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR)

Spectroscopy, and Elemental Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(piperidin-4-yl)propanoate and its

hydrochloride salt is presented below.
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Property Value Reference

Molecular Formula C₉H₁₈ClNO₂ [1]

Molecular Weight (HCl Salt) 207.70 g/mol [1]

Molecular Weight (Free Base) 171.24 g/mol [2][3]

Appearance White to Off-White Solid [4]

Storage
Store long-term in a cool, dry

place
[5]

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment
Principle: HPLC is a cornerstone technique for assessing the purity of pharmaceutical

compounds. A reverse-phase HPLC method separates the target compound from impurities

based on their differential partitioning between a nonpolar stationary phase and a polar mobile

phase. The purity is determined by comparing the area of the main peak to the total area of all

detected peaks.

Experimental Protocol:

Sample Preparation:

Accurately weigh approximately 10 mg of Methyl 3-(piperidin-4-yl)propanoate
hydrochloride.

Dissolve the sample in 10 mL of the mobile phase diluent (e.g., 50:50 Acetonitrile:Water)

to achieve a concentration of 1 mg/mL.

Vortex the solution until the sample is fully dissolved.

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

Component A: 0.1% Trifluoroacetic acid (TFA) in Water.

Component B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).[1]

Injection Volume: 10 µL.

Run Time: 20 minutes.

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the area percentage of the main peak corresponding to Methyl 3-(piperidin-4-

yl)propanoate to determine its purity. The acceptance criterion for purity is typically >95%.

[5][6]
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Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation
Principle: NMR spectroscopy is an indispensable tool for the unambiguous identification and

structural confirmation of organic molecules. ¹H and ¹³C NMR spectra provide detailed

information about the chemical environment of hydrogen and carbon atoms, respectively,

allowing for complete structural assignment.

Experimental Protocol:

Sample Preparation:

Dissolve 5-10 mg of Methyl 3-(piperidin-4-yl)propanoate hydrochloride in

approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or

DMSO-d₆) in an NMR tube.

Ensure the sample is completely dissolved.

Instrumentation and Data Acquisition:

Spectrometer: 400 MHz (or higher) NMR spectrometer.

Experiments:

¹H NMR: Acquire a standard proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Temperature: 25 °C.

Reference: Use the residual solvent peak as an internal reference.

Data Analysis:

Process the spectra (Fourier transform, phase correction, and baseline correction).
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Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Assign the chemical shifts (δ) in both ¹H and ¹³C spectra to the corresponding atoms in the

molecule.

Expected ¹H NMR Data: The proton NMR spectrum is expected to show characteristic signals

for the different protons in the molecule. The piperidine ring protons typically appear as

overlapping multiplets.[1]

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

-OCH₃ (Methyl ester) ~3.6 Singlet

-CH₂-COO- ~2.4 Triplet

Piperidine ring protons 1.4 - 3.2 Multiplets

-NH₂⁺- (Piperidine amine) Solvent dependent Broad Singlet
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Caption: Workflow for NMR structural analysis.
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Mass Spectrometry (MS) for Molecular Weight
Confirmation
Principle: Mass spectrometry is used to confirm the molecular weight of the compound.

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will

typically be observed as its protonated free base [M+H]⁺.

Experimental Protocol:

Sample Preparation:

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as

methanol or acetonitrile/water (50:50).

Instrumentation and Conditions:

Mass Spectrometer: ESI-Time of Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

Mass Range: Scan from m/z 50 to 500.

Data Analysis:

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

The expected m/z for the protonated free base (C₉H₁₇NO₂) is approximately 172.13. The

presence of the hydrochloride salt may be inferred, but the primary observed ion will be of

the base.[1]

Expected Mass Spectrometry Data
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Ion Species Formula Calculated m/z Observed m/z

[M+H]⁺ [C₉H₁₈NO₂]⁺ 172.1332 ~172.13

[M+Na]⁺ [C₉H₁₇NO₂Na]⁺ 194.1151 ~194.12

Workflow for Mass Spectrometry Analysis
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Caption: Workflow for MS molecular weight confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy provides information about the functional groups present in a

molecule. The hydrochloride salt will show characteristic absorption bands for the amine salt,

ester carbonyl, and alkyl groups.

Experimental Protocol:

Sample Preparation:

Use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample

directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the

sample with ~100 mg of dry KBr powder and pressing it into a thin disk.

Data Acquisition:

Spectrometer: FT-IR spectrometer.

Range: 4000 - 400 cm⁻¹.
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Scans: Co-add 16 or 32 scans for a good signal-to-noise ratio.

Acquire a background spectrum before running the sample.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Expected FT-IR Absorption Bands

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

N⁺-H Stretch 2700 - 2400
Broad absorption,

characteristic of amine salt

C-H Stretch (Aliphatic) 2950 - 3000
Stretching vibrations of CH₂

and CH groups.[1]

C=O Stretch (Ester) ~1735
Strong absorption from the

ester carbonyl group

C-O Stretch (Ester) 1250 - 1150
Stretching vibration of the

ester C-O bond

Elemental Analysis
Principle: Elemental analysis determines the percentage composition (by mass) of carbon,

hydrogen, nitrogen, and chlorine in the compound. This data is compared against the

theoretical values calculated from the molecular formula to support the compound's identity and

purity.

Experimental Protocol:

Sample Preparation:

Provide a pure, dry sample (typically 2-3 mg) for analysis.
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Instrumentation:

Use a modern CHN analyzer for carbon, hydrogen, and nitrogen determination. A separate

method (e.g., titration or ion chromatography) is used for chlorine.

Data Analysis:

Compare the experimentally determined weight percentages with the theoretical values.

The experimental values should be within ±0.4% of the theoretical values.

Theoretical vs. Experimental Elemental Composition

Element
Theoretical % (for
C₉H₁₈ClNO₂)

Experimental %

Carbon (C) 52.05% (To be determined)

Hydrogen (H) 8.74% (To be determined)

Chlorine (Cl) 17.07% (To be determined)

Nitrogen (N) 6.74% (To be determined)

Oxygen (O) 15.40% (By difference)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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